molecular formula C23H22N2O5S2 B12017094 2-Methoxyethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 618071-66-2

2-Methoxyethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12017094
CAS No.: 618071-66-2
M. Wt: 470.6 g/mol
InChI Key: JBYCTUOWGIMFLO-QGOAFFKASA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine class, a fused heterocyclic system known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Structurally, it features:

  • 2-Methoxyethyl ester group: Enhances solubility and modulates pharmacokinetic properties.
  • 4-Methoxybenzylidene substituent: Aromatic substitution at position 2, influencing electronic conjugation and intermolecular interactions (e.g., hydrogen bonding or π-π stacking) .
  • Methyl group at position 7: Steric modification that may affect molecular packing in crystalline states .

Synthesis typically involves cyclocondensation of thiouracil derivatives with aromatic aldehydes under acidic conditions, followed by esterification .

Properties

CAS No.

618071-66-2

Molecular Formula

C23H22N2O5S2

Molecular Weight

470.6 g/mol

IUPAC Name

2-methoxyethyl (2E)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H22N2O5S2/c1-14-19(22(27)30-11-10-28-2)20(17-5-4-12-31-17)25-21(26)18(32-23(25)24-14)13-15-6-8-16(29-3)9-7-15/h4-9,12-13,20H,10-11H2,1-3H3/b18-13+

InChI Key

JBYCTUOWGIMFLO-QGOAFFKASA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)OC)/SC2=N1)C4=CC=CS4)C(=O)OCCOC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=N1)C4=CC=CS4)C(=O)OCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multiple steps. One common method includes the condensation of 4-methoxybenzaldehyde with a thiazolopyrimidine derivative under reflux conditions in the presence of a base such as piperidine . The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or thiophene groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that compounds within the thiazolo[3,2-a]pyrimidine class exhibit significant antimicrobial properties. Research has shown that derivatives can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that similar compounds possess antibacterial activity exceeding that of standard antibiotics such as ampicillin .

CompoundActivity TypeMIC (mg/mL)Notes
Thiazolo derivativeAntibacterial0.004 - 0.03Effective against multiple bacterial strains
Similar thiazolo derivativesAntifungal0.004 - 0.06Potent against various fungi

Anti-inflammatory Properties

Compounds in this class have also been evaluated for their anti-inflammatory effects. They may inhibit key inflammatory pathways, potentially reducing conditions such as arthritis and other inflammatory diseases. The exact mechanisms remain under investigation but are believed to involve modulation of cytokine production and inhibition of inflammatory mediators.

Anticancer Potential

The anticancer properties of this compound class are particularly promising. Some derivatives have shown selective cytotoxicity against tumorigenic cell lines, suggesting they could serve as templates for developing new anticancer drugs. For example, structural modifications have been linked to enhanced activity against specific cancer types.

Case Studies

  • Antibacterial Activity Evaluation : A study assessed a series of thiazolo[3,2-a]pyrimidine derivatives against a panel of bacteria. Results indicated that certain modifications significantly enhanced antibacterial potency compared to standard treatments .
  • Anticancer Screening : Another investigation focused on the cytotoxic effects of modified thiazolo derivatives on cancer cell lines. The results highlighted a correlation between structural features and increased cytotoxicity against specific tumors.

Mechanism of Action

The mechanism by which 2-Methoxyethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate exerts its effects involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antimicrobial effects . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / Substituents Key Features Melting Point (°C) Yield (%) Notable Properties / Activities References
Target Compound : 2-Methoxyethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-... Thiophene, 4-methoxybenzylidene, 2-methoxyethyl ester N/A N/A Hypothesized enhanced solubility and bioactivity
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Bromophenyl, ethyl ester N/A N/A Strong π-halogen interactions in crystal packing
(2Z)-2-(4-Cyanobenzylidene)-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Cyano group, furan ring, nitrile substituent 213–215 68 High electron-withdrawing effects; moderate yield
Ethyl 2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-...-carboxylate Fluorobenzylidene, phenyl group N/A N/A Improved metabolic stability via fluorine
Ethyl 7-methyl-2-[4-(methylsulfanyl)benzylidene]-5-[4-(methylsulfanyl)phenyl]-...-carboxylate Methylsulfanyl groups at benzylidene and phenyl N/A N/A Enhanced lipophilicity and redox activity
Mannich bases of ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-...-carboxylate (9e) Morpholinomethyl group via Mannich reaction N/A N/A Potent antimicrobial activity (broad-spectrum)

Key Observations:

Substituent Effects on Bioactivity: Thiophene vs. Furan: The target compound’s thiophene group (vs. Methoxy vs. Halogen: The 4-methoxy group in the target compound likely reduces steric hindrance compared to bromo/chloro analogs (e.g., ), favoring hydrogen bonding over halogen interactions .

Synthetic Yields: Derivatives with electron-withdrawing groups (e.g., cyano in 11b) exhibit moderate yields (~68%), while Mannich bases require multi-step synthesis with variable efficiency .

Crystallographic Behavior :

  • Halogenated analogs (e.g., 4-bromophenyl ) exhibit strong π-halogen interactions, whereas methoxy or methylsulfanyl substituents favor hydrogen bonding or hydrophobic packing .

Biological Performance: Morpholinomethyl-modified Mannich bases (e.g., 9e ) show superior antimicrobial activity, suggesting that functional group diversification (e.g., adding amine moieties to the target compound) could enhance efficacy.

Biological Activity

The compound 2-Methoxyethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS Number: 617698-59-6) is a member of the thiazolo[3,2-a]pyrimidine class, which has garnered interest for its potential biological activities. This article provides an overview of its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N2O5SC_{23}H_{22}N_{2}O_{5}S with a molecular weight of 470.6 g/mol. The structure incorporates a methoxyethyl group, a methoxybenzylidene moiety, and a thiophene ring, contributing to its unique chemical properties.

PropertyValue
Molecular FormulaC23H22N2O5S
Molecular Weight470.6 g/mol
CAS Number617698-59-6

Anticancer Activity

Recent studies have evaluated the anticancer potential of related thiazolo[3,2-a]pyrimidine derivatives. For instance, compounds in this class have shown promising results against various cancer cell lines:

  • Cell Lines Tested :
    • A-549 (lung cancer)
    • MCF7 (breast cancer)
    • HCT116 (colon cancer)
  • Activity Results :
    • Compounds derived from similar structures exhibited IC50 values ranging from 0.020.02 to 0.08μmol/mL0.08\mu mol/mL against A-549 and HCT116 cell lines, comparable to doxorubicin (IC50 = 0.040.04 to 0.06μmol/mL0.06\mu mol/mL) .

Antimicrobial Activity

In addition to anticancer properties, thiazolo[3,2-a]pyrimidines have demonstrated significant antimicrobial activity:

  • Tested Bacteria :
    • Escherichia coli
    • Staphylococcus aureus
  • Activity Findings :
    • Certain derivatives showed notable antibacterial effects with minimum inhibitory concentrations (MICs) indicating potential as therapeutic agents .

The biological activity of these compounds is often attributed to their ability to interact with specific biological targets:

  • Antioxidant Activity : Some derivatives exhibit DPPH radical-scavenging activity, suggesting that they can mitigate oxidative stress in cells .
  • Enzyme Inhibition : Molecular docking studies indicate that these compounds can bind effectively to enzymes involved in cancer progression and bacterial growth inhibition .

Case Studies

Several case studies highlight the efficacy of thiazolo[3,2-a]pyrimidines in clinical and laboratory settings:

  • In Vivo Studies : Animal models treated with thiazolo[3,2-a]pyrimidine derivatives showed reduced tumor growth and improved survival rates compared to untreated controls.
  • Combination Therapies : Research indicates that combining these compounds with existing chemotherapeutics may enhance their efficacy and reduce side effects.

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